![molecular formula C23H28O5 B14781950 [2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14781950.png)
[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione is a synthetic steroid compound. It is structurally related to other steroids and has been studied for its potential biological and pharmacological activities. This compound is characterized by its unique chemical structure, which includes an acetyloxy group and a hydroxyl group attached to a pregnane skeleton.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 11-position.
Acetylation: Addition of the acetyloxy group at the 21-position.
Formation of the triene structure:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Selection of starting materials: High-purity steroid precursors.
Optimization of reaction conditions: Temperature, pressure, and catalysts are carefully controlled.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the triene structure can be reduced to form saturated compounds.
Substitution: The acetyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of 11-keto or 11-aldehyde derivatives.
Reduction: Formation of saturated steroids.
Substitution: Formation of derivatives with different functional groups at the 21-position.
Aplicaciones Científicas De Investigación
(11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione has been studied for various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory and anti-cancer activities.
Industry: Used in the development of steroid-based pharmaceuticals and other products.
Mecanismo De Acción
The mechanism of action of (11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and cellular responses. The acetyloxy and hydroxyl groups play crucial roles in its biological activity, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Prednisolone: A corticosteroid with anti-inflammatory properties.
Dexamethasone: Another corticosteroid used for its potent anti-inflammatory and immunosuppressant effects.
Betamethasone: Similar to dexamethasone, used for its anti-inflammatory properties.
Uniqueness
(11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione is unique due to its specific structural features, such as the acetyloxy group at the 21-position and the triene structure. These features contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C23H28O5 |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H28O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h7-10,16-17,19,21,26H,4-6,11-12H2,1-3H3/t16?,17?,19?,21?,22-,23-/m0/s1 |
Clave InChI |
ABGUZAVIFZZDDZ-XNFGFZKNSA-N |
SMILES isomérico |
CC(=O)OCC(=O)C1=CCC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C |
SMILES canónico |
CC(=O)OCC(=O)C1=CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


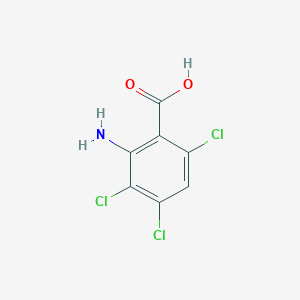
![[2-Acetyloxy-4-(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14781884.png)
![2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine](/img/structure/B14781885.png)
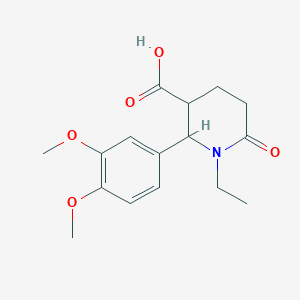
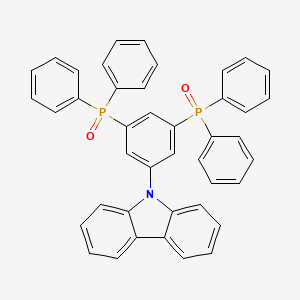
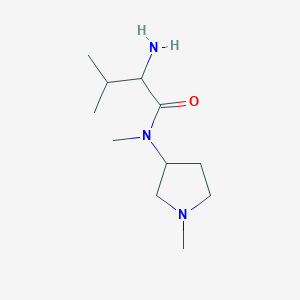
![3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14781914.png)
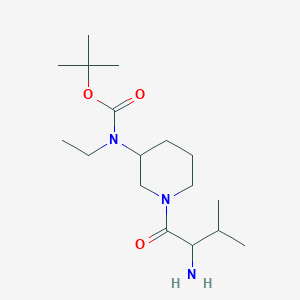
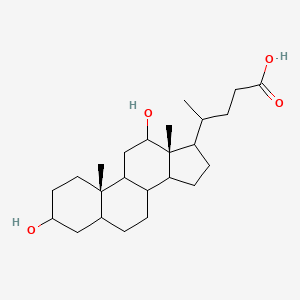
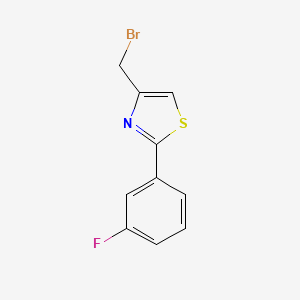
![1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline](/img/structure/B14781949.png)
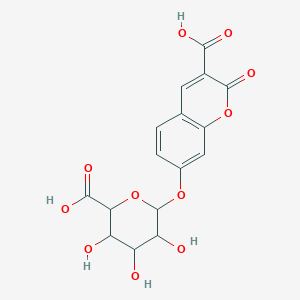
![[6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone](/img/structure/B14781970.png)
![3-Bromobenzo[c]isothiazole-5-carboxylic acid](/img/structure/B14781972.png)
